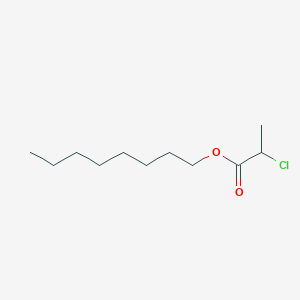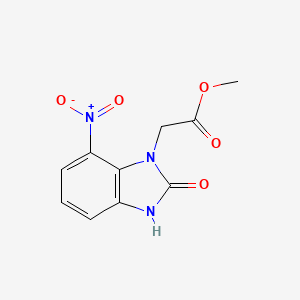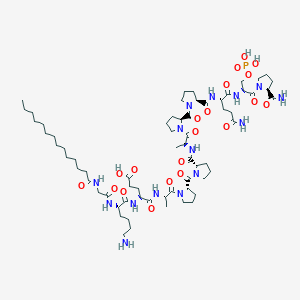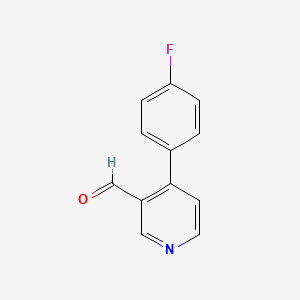
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde
概要
説明
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in the presence of a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid.
Reduction: 4-(4-Fluorophenyl)-3-pyridinecarbinol.
Substitution: 4-(4-Aminophenyl)-3-pyridinecarboxaldehyde.
科学的研究の応用
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid
- 4-(4-Fluorophenyl)-3-pyridinecarbinol
Uniqueness
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is unique due to the specific positioning of the fluorophenyl group and the aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H8FNO |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
4-(4-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H |
InChIキー |
BOQHMDVUUFLCCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
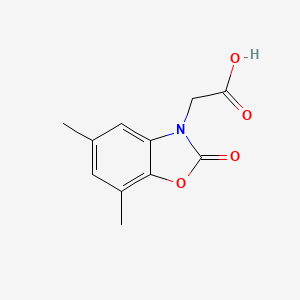
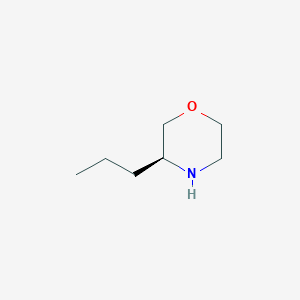
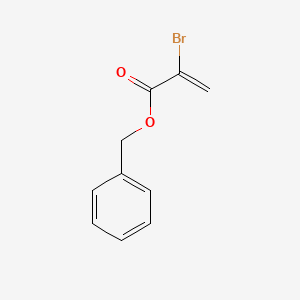
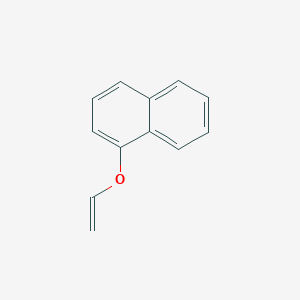
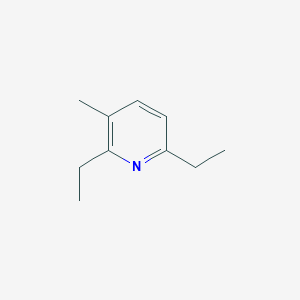
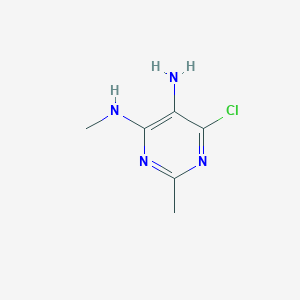
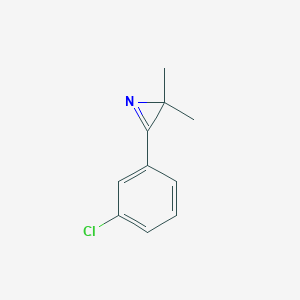
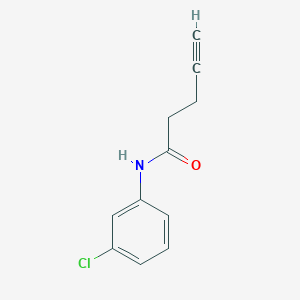
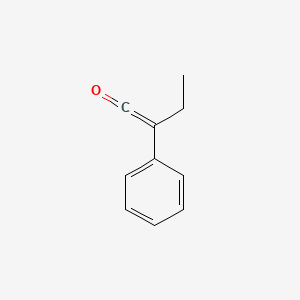
![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)
![(R)-8-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8633660.png)
